molecular formula C22H17N3O4 B2894596 5-[(4-METHOXYPHENYL)AMINO]-2-[5-(PHENOXYMETHYL)FURAN-2-YL]-1,3-OXAZOLE-4-CARBONITRILE CAS No. 931967-91-8

5-[(4-METHOXYPHENYL)AMINO]-2-[5-(PHENOXYMETHYL)FURAN-2-YL]-1,3-OXAZOLE-4-CARBONITRILE

Cat. No.: B2894596
CAS No.: 931967-91-8
M. Wt: 387.395
InChI Key: IRGBHIJAEIHSKH-UHFFFAOYSA-N
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Description

5-[(4-Methoxyphenyl)amino]-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile is a heterocyclic compound featuring a 1,3-oxazole core substituted at position 2 with a phenoxymethyl-functionalized furan moiety and at position 5 with a 4-methoxyphenylamino group.

Properties

IUPAC Name

5-(4-methoxyanilino)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O4/c1-26-16-9-7-15(8-10-16)24-21-19(13-23)25-22(29-21)20-12-11-18(28-20)14-27-17-5-3-2-4-6-17/h2-12,24H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRGBHIJAEIHSKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=C(N=C(O2)C3=CC=C(O3)COC4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-[(4-Methoxyphenyl)amino]-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups including an oxazole ring, a carbonitrile group, and aromatic moieties. The presence of these groups is often associated with diverse biological activities.

Table 1: Structural Components

ComponentDescription
Oxazole RingContributes to biological activity
Carbonitrile GroupPotentially enhances reactivity
Aromatic MoietiesIncreases lipophilicity and binding

Anticancer Activity

Research indicates that compounds similar to This compound can exhibit significant anticancer properties. A study demonstrated that derivatives of oxazole displayed inhibitory effects on various cancer cell lines, suggesting potential for therapeutic applications in oncology .

Immunomodulatory Effects

The compound has also been evaluated for its immunomodulatory effects. Similar oxazole derivatives have shown the ability to modulate immune responses by inhibiting the proliferation of lymphocytes and reducing cytokine production, such as tumor necrosis factor-alpha (TNF-α) . This suggests a potential role in treating autoimmune disorders.

Antiviral Activity

Compounds within the same chemical class have been reported to inhibit viral replication. For instance, certain oxazole derivatives were found to inhibit human herpes virus type-1 (HHV-1) replication in specific cell lines . This positions the compound as a candidate for further antiviral research.

Enzyme Inhibition

The enzyme inhibitory activity of similar compounds has been documented, particularly against acetylcholinesterase (AChE). This inhibition is crucial for developing treatments for neurodegenerative diseases like Alzheimer's .

The biological activities of This compound are likely mediated through several mechanisms:

  • Cell Signaling Pathways : The compound may influence various signaling pathways associated with cell growth and apoptosis.
  • Protein Interaction : It might interact with specific proteins involved in immune response modulation and viral replication.
  • Reactive Oxygen Species (ROS) : Some studies suggest that compounds with similar structures can induce oxidative stress in cancer cells, leading to apoptosis.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of cancer cell growth
ImmunomodulatoryReduced lymphocyte proliferation
AntiviralInhibition of HHV-1 replication
Enzyme InhibitionAChE inhibition

Case Study 1: Anticancer Efficacy

In a recent study assessing the anticancer efficacy of oxazole derivatives, researchers found that one derivative significantly inhibited the growth of breast cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Immunomodulation

Another investigation focused on the immunomodulatory effects of similar compounds in autoimmune models. The results indicated a marked decrease in inflammatory markers and improved survival rates in treated subjects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Analysis

Target Compound Key Features:

  • 1,3-Oxazole core : Provides rigidity and hydrogen-bonding capability.
  • 4-Methoxyphenylamino group: Electron-donating methoxy group may enhance solubility and modulate electronic effects.

Comparable Compounds:

a. 5-[(4-Fluorobenzyl)amino]-2-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-1,3-oxazole-4-carbonitrile
  • Structural difference: Substitution of 4-methoxyphenylamino with 4-fluorobenzylamino.
  • Impact : Fluorine’s electronegativity increases metabolic stability and binding affinity compared to methoxy groups. Molecular weight (419.41) is comparable, but logP may differ due to fluorine’s hydrophobicity.
b. Oxazole-4-carbonitrile Derivatives with Sulfonyl Groups
  • Examples: 5-{[2-(4-Methoxyphenyl)ethyl]amino}-2-[4-(morpholine-4-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile (MW: 468.53). 5-(4-Methoxyanilino)-2-[4-(3-methylpiperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile (MW: 452.53).
c. Triazole Derivatives with Anti-Exudative Activity
  • Example: 2-((4-Amino-5-(furan-2-yl)-1,2,4-triazol-(4H)-3-yl)-sulfanyl)-N-acetamide derivatives.
  • Structural divergence : Replacement of oxazole with triazole core.
  • Functional insight : Chloro or methyl substituents on phenyl rings enhance anti-exudative activity (e.g., compound 3.15: 3-chloro,4-methyl substitution).

Physicochemical and Pharmacokinetic Properties

Compound Name / ID Molecular Formula Molecular Weight Key Substituents logP (Predicted) Solubility (µg/mL)
Target Compound C₂₃H₁₈N₄O₄ ~420.41* Phenoxymethyl-furan, 4-MeO-phenyl 3.2–3.8 ~15–20 (DMSO)
Fluorobenzyl Analog C₂₃H₁₈FN₃O₄ 419.41 4-Fluorobenzyl 3.5–4.0 ~10–15 (DMSO)
Sulfonyl Oxazole Derivative C₂₃H₂₄N₄O₅S 468.53 Morpholine sulfonyl 2.8–3.3 >50 (DMSO)

*Estimated based on analogs.

Electronic and Steric Effects

  • 4-Methoxyphenyl vs.
  • Phenoxymethyl-furan vs. Simple Alkyl Chains: The phenoxymethyl group introduces steric bulk, which may hinder interactions with flat binding pockets compared to smaller substituents (e.g., methyl or ethyl) .

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